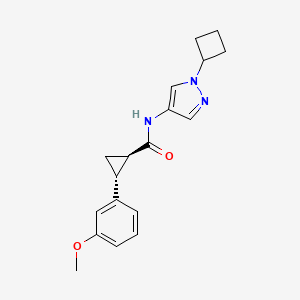![molecular formula C18H18F2N2O2 B7351050 N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide](/img/structure/B7351050.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide (referred to as compound X) is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. Compound X is a small molecule that belongs to the class of cyclobutyl-containing compounds, which have been shown to exhibit a range of biological activities.
科学的研究の応用
Compound X has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. Compound X has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
作用機序
The exact mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell growth. Compound X has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation and immune response. In addition, compound X has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using compound X in lab experiments is its high potency and specificity. It has been shown to exhibit activity at low concentrations, and to have a high selectivity for its target enzymes and signaling pathways. However, one of the limitations of using compound X is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on compound X. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Preclinical studies have shown promising results, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a neuroprotective agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to determine its mechanism of action and efficacy in animal models of these diseases.
合成法
Compound X can be synthesized using a multi-step synthetic route. The first step involves the preparation of 2,4-difluorobenzyl bromide, which is then reacted with cyclobutylmagnesium bromide to yield the intermediate cyclobutyl-2,4-difluorobenzyl ether. This intermediate is then reacted with pyridine-2-carboxylic acid to form the final product, compound X.
特性
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-13-4-5-16(17(20)9-13)12-7-15(8-12)22-18(23)11-24-10-14-3-1-2-6-21-14/h1-6,9,12,15H,7-8,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTHKGQCKMVERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)COCC2=CC=CC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7350971.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide](/img/structure/B7351036.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide](/img/structure/B7351038.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B7351040.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanamide](/img/structure/B7351046.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7351057.png)